

Application Notes and Protocols for the In-Vitro Use of DK-PGD2

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Compound of Interest

13,14-DIHYDRO-15-KETO

PROSTAGLANDIN D2

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Introduction

13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2) and a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] Unlike its parent molecule PGD2, which also activates the D-prostanoid (DP1) receptor, DK-PGD2 exhibits high selectivity for CRTH2, making it an invaluable tool for studying the specific roles of this receptor in various cellular processes.[4] The activation of CRTH2 by DK-PGD2 initiates a signaling cascade that is predominantly pro-inflammatory, playing a crucial role in the pathophysiology of allergic diseases such as asthma.[1][2]

These application notes provide a comprehensive overview of the experimental use of DK-PGD2 in in-vitro cell culture, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action and Signaling Pathway

DK-PGD2 exerts its biological effects by binding to and activating the CRTH2 receptor, a G-protein coupled receptor (GPCR). The CRTH2 receptor is coupled to a Gαi subunit, and its activation by DK-PGD2 leads to two primary intracellular events:

Methodological & Application

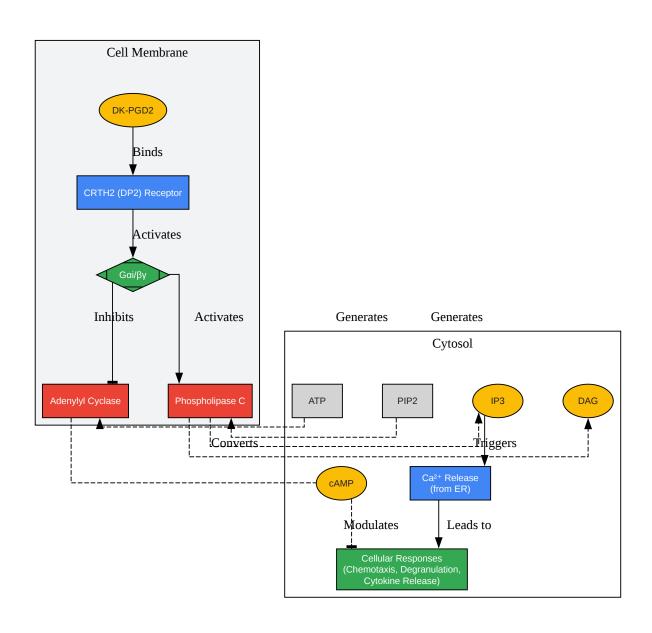




- Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
- Activation of phospholipase C (PLC): This leads to the generation of inositol trisphosphate
 (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular
 stores, leading to a transient increase in cytosolic calcium concentration.[1][5]

These signaling events culminate in a variety of cellular responses, particularly in immune cells that express high levels of CRTH2, such as T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][3][6] The downstream effects include chemotaxis, degranulation, and the production and release of pro-inflammatory cytokines.[1][3][7]





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Caption: DK-PGD2 Signaling Pathway



Quantitative Data

The following tables summarize the quantitative data for DK-PGD2 activity in various in-vitro assays.

Table 1: Binding Affinity and Potency of DK-PGD2 for the CRTH2 Receptor

Assay Type	Cell System	Parameter	Value (nM)	Reference
Membrane Binding Assay	HEK293 membranes expressing hCRTH2	Ki	2.91 ± 0.29	[4]
cAMP Inhibition Assay	HEK-hCRTH2 cells	EC50	1.8 ± 0.4	[4]
Calcium Mobilization Assay	HEK-hCRTH2- Gα15 cells	EC50	22.1 ± 4.4	[4]

Table 2: Functional Activity of DK-PGD2 and other PGD2 Metabolites on ILC2s



Compound	Assay Type	Parameter	Value (nM)	Reference
Δ^{12} -PGD ₂	ILC2 Migration	EC50	17.4	[8][9]
15-deoxy- Δ^{12} , 14-PGD ₂	ILC2 Migration	EC50	91.7	[8][9]
Δ^{12} -PGD2	ILC2 IL-5 Secretion	EC50	108.1	[9]
15-deoxy- Δ^{12} , 14-PGD ₂	ILC2 IL-5 Secretion	EC50	526.9	[9]
Δ ¹² -PGD ₂	ILC2 IL-13 Secretion	EC50	125.2	[9]
15-deoxy- Δ^{12} , 14 -PGD ₂	ILC2 IL-13 Secretion	EC50	788.3	[9]

Table 3: Inhibition of DK-PGD2-induced Cytokine Production in Tc2 Cells by a CRTH2 Antagonist

Cytokine	Antagonist	Parameter	Value (nM)	Reference
IL-4	TM30089	IC50	1.17	[10]
IL-5	TM30089	IC50	0.5	[10]
IL-13	TM30089	IC50	6.3	[10]

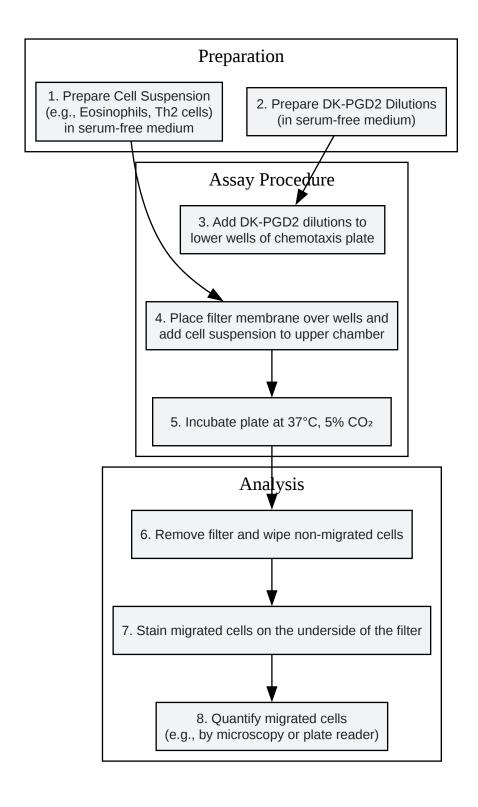
Experimental Protocols

The following are detailed methodologies for key experiments involving DK-PGD2.

Chemotaxis Assay

This protocol describes a method to assess the chemotactic response of immune cells, such as eosinophils or Th2 cells, to DK-PGD2 using a multi-well filter plate assay.





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Caption: Chemotaxis Assay Workflow

Materials:



- Purified immune cells (e.g., human peripheral blood eosinophils or cultured Th2 cells)
- DK-PGD2 (stock solution in DMSO, diluted in assay medium)
- Assay medium (e.g., RPMI 1640 with 0.1% BSA)
- Chemotaxis chamber (e.g., 96-well plate with polycarbonate filter, 5 μm pore size)
- Staining solution (e.g., Diff-Quik or Calcein AM)
- Plate reader or microscope for quantification

Procedure:

- Cell Preparation: Isolate and purify the target immune cells. Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
- Preparation of Chemoattractant: Prepare serial dilutions of DK-PGD2 in assay medium. A typical concentration range is 0.1 nM to 1 μ M. Include a vehicle control (DMSO diluted in medium).
- Assay Setup: Add 150 μ L of the DK-PGD2 dilutions or control to the lower wells of the chemotaxis plate.
- Carefully place the filter membrane over the lower wells.
- Add 50 μL of the cell suspension to the top of each filter in the upper chamber.
- Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.
- Analysis of Migration:
 - After incubation, carefully remove the filter insert.
 - Gently wipe the top surface of the filter with a cotton swab to remove non-migrated cells.
 - Fix and stain the migrated cells on the underside of the filter using a suitable staining method.

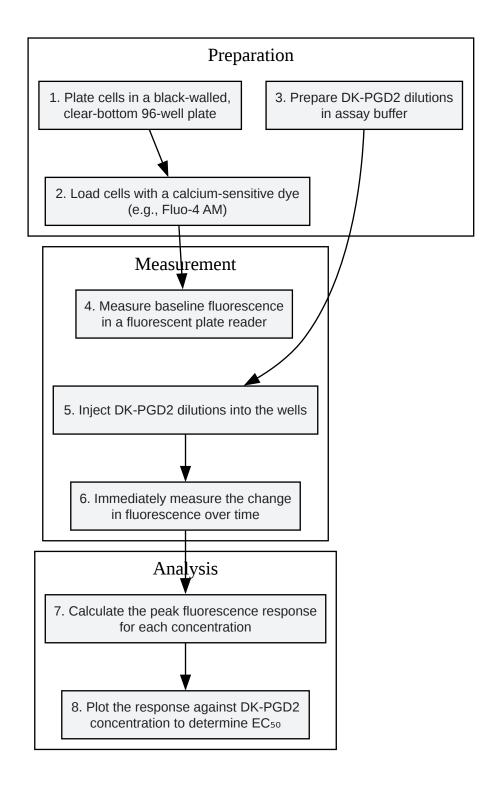


- Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, if using a fluorescent dye like Calcein AM, quantify the fluorescence using a plate reader.
- Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2 to generate a dose-response curve and determine the EC₅₀ value.

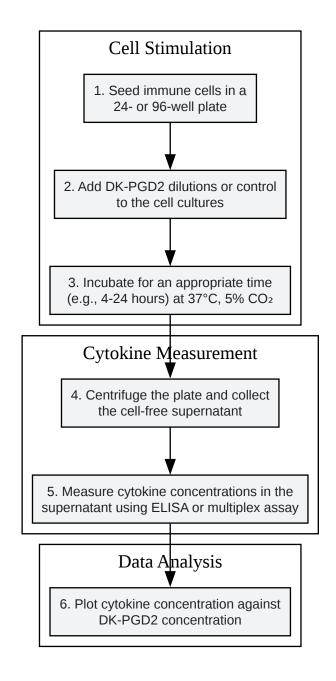
Calcium Mobilization Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to DK-PGD2 stimulation using a fluorescent calcium indicator and a plate reader.









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